1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
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Overview
Description
1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl acetoacetate, urea, and malononitrile in the presence of a catalyst such as ammonium acetate. The reaction is carried out in a solvent like ethanol at reflux temperature for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aromatic pyrimidines.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities and properties .
Scientific Research Applications
1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dihydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine: Contains additional oxo groups.
4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine: Differing positions of methyl and oxo groups.
Uniqueness
1,6-Dimethyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,6-dimethyl-4-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-5-6(3-8)7(11)9-4-10(5)2/h4H,1-2H3 |
InChI Key |
CCKHGYNWZXCWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=CN1C)C#N |
Origin of Product |
United States |
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